Mahanine
Overview
Description
Mahanine is a carbazole alkaloid that occurs in the edible part of Micromelum minutum, Murraya koenigii, and related species . It is a DNA minor groove binding agent with potent anticancer activity .
Synthesis Analysis
Mahanine is isolated from the dried leaves of Murraya koenigii by hydroalcoholic extraction and fractionation with ethyl acetate . The POCl3-mediated reaction of (+)-S-mahanimbine, a precursor of Mahanine, leads to the formation of several new and known natural products .
Molecular Structure Analysis
Mahanine has a molecular formula of C23H25NO2 and an average mass of 347.450 Da . Its structure includes a carbazole skeleton .
Chemical Reactions Analysis
Mahanine exhibits excellent in vitro antiproliferative activity against ovarian and breast cancer cells . It decreases cell viability, as evidenced by the MTT assay . The water-soluble molecules from the extract of Mahanine are removed by fractionation using ethyl acetate and water .
Physical And Chemical Properties Analysis
Mahanine is a powder with a molecular weight of 347.5 . It has a density of 1.2±0.1 g/cm3, a boiling point of 548.0±50.0 °C at 760 mmHg, and a flash point of 285.3±30.1 °C .
Scientific Research Applications
Anticancer Properties
Mahanine has shown promise as an anticancer agent, with several studies investigating its effects on different types of cancer cells. In leukemia cells, mahanine induces apoptosis, characterized by DNA fragmentation, activation of caspases, and disruption of mitochondrial membrane potential (Roy et al., 2004), (Roy et al., 2005). The compound also exhibits a cytotoxic effect on prostate cancer cells by disrupting androgen receptor signaling (Amin et al., 2013), and shows potential in lung cancer treatment by inhibiting cell growth and modulating oncogenic molecular targets (Kandimalla et al., 2022).
Molecular Interactions
Mahanine's interaction with DNA is significant for its cytotoxic properties. It binds to the DNA minor groove, with specific functional groups like C-7-OH and 9-NH contributing to its cytotoxicity and interaction capabilities (Samanta et al., 2013).
Antileishmanial Activity
Mahanine demonstrates antileishmanial activity by inducing oxidative stress in Leishmania-infected macrophages and modulating the host's immune response (Roy et al., 2017).
Modulation of Cellular Processes
In pancreatic cancer, mahanine disrupts the super-chaperone complex and attenuates cancer progression by inducing oxidative stress and disrupting Hsp90 function (Bhattacharya et al., 2013). Mahanine also enhances glucose-lowering mechanisms in skeletal muscle and adipocyte cells, potentially offering anti-diabetic effects (Nooron et al., 2017).
Impact on Gene Expression
Mahanine can reverse epigenetically silenced tumor suppressor genes, like RASSF1A, in prostate cancer cells by down-regulating DNA methyltransferase activity (Jagadeesh et al., 2007).
Geographical and Seasonal Variations in Efficacy
The efficacy of mahanine in inhibiting cancer cells is influenced by geographical and seasonal variations, with variations in soil properties and weather parameters affecting its bioavailability and content in Murraya koenigii leaves (Kandimalla et al., 2020), (Satyavarapu et al., 2020).
Safety And Hazards
Future Directions
Mahanine has shown promising results in the treatment of various cancers, including breast, colon, and prostate cancers . It has the potential to inhibit both drug-sensitive and drug-resistant lung cancer cells and modulate distinct oncogenic molecular targets . Therefore, it could be developed for the treatment of drug-resistant and metastatic non-small cell lung cancer (NSCLC) .
properties
IUPAC Name |
(3R)-3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBXHWBPZZCTN-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3=C1O[C@](C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318055 | |
Record name | (-)-Mahanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mahanine | |
CAS RN |
28360-49-8 | |
Record name | (-)-Mahanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28360-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Mahanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mahanine, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ2W7E9BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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